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Compound of Interest

5-(4-Methoxyphenyl)furan-2-
Compound Name:
carbaldehyde

Cat. No.: B044272

A Spectroscopic Showdown: Furan-2-
carbaldehyde and Its Isomers

For researchers, scientists, and drug development professionals, a precise understanding of
molecular structure is fundamental. This guide provides an in-depth spectroscopic comparison
of furan-2-carbaldehyde and its key isomers, offering a valuable resource for identification,
characterization, and quality control in research and development.

This publication presents a detailed analysis of furan-2-carbaldehyde, furan-3-carbaldehyde,
and 2-furylmethanol, utilizing data from Nuclear Magnetic Resonance (*H and 3C NMR),
Fourier-Transform Infrared (FTIR) Spectroscopy, Ultraviolet-Visible (UV-Vis) Spectroscopy, and
Mass Spectrometry (MS). By presenting quantitative data in clear, comparative tables and
outlining detailed experimental protocols, this guide serves as a practical tool for laboratory
professionals.

At a Glance: Key Spectroscopic Differences

The positioning of the functional group—aldehyde at the C2 or C3 position, or a hydroxymethyl
group at C2—qgives rise to distinct spectroscopic fingerprints for each isomer. These differences
are most pronounced in their NMR spectra, where the chemical shifts and coupling constants
of the furan ring protons are highly sensitive to the electronic influence of the substituent.
Infrared spectroscopy reveals characteristic vibrational frequencies for the carbonyl and
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hydroxyl groups, while UV-Vis spectroscopy highlights shifts in electronic transitions. Mass
spectrometry provides insights into the fragmentation patterns, further aiding in differentiation.

Comparative Spectroscopic Data

The following tables summarize the key quantitative data obtained from *H NMR, 13C NMR,
FTIR, UV-Vis, and Mass Spectrometry for furan-2-carbaldehyde and its isomers.

Table 1: tH NMR Spectral Data (CDCls, ppm)

H-
Compound aldehyde/H- H-2 H-3 H-4 H-5

methylene
Furan-2-

9.66 (s) - 7.30 (dd) 6.63 (dd) 7.73 (dd)
carbaldehyde
Furan-3- 9.95 (s) 8.15 (s) 6.85 (1) 7.49 (1)

.95 (s A5 (s - . :

carbaldehyde
2-
Furylmethano  4.58 (s) - 6.25 (dd) 6.19 (1) 7.28 (dd)

Table 2: 13C NMR Spectral Data (CDCls, ppm)

C=0/

Compound Cc2 C3 C4 C5
CH20H
Furan-2-
177.9 152.4 123.1 110.1 160.8
carbaldehyde
Furan-3-
192.8 145.2 127.0 109.5 144.6
carbaldehyde
2-
Furylmethano 57.7 155.8 107.5 110.4 142.3

© 2025 BenchChem. All rights reserved. 2/6 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b044272?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Validation & Comparative

Check Availability & Pricing

Table 3: FTIR Spectral Data (cm™1)

Compound v(C=0) / v(O-H) v(C-H) aromatic v(C-0-C)

Furan-2-carbaldehyde  1680-1665 ~3100 1250-1000
Furan-3-carbaldehyde  1690-1670 ~3100 1250-1000
2-Furylmethanol 3600-3200 (broad) ~3100 1250-1000

Table 4: UV-Vis Spectral Data (in Ethanol)

Compound Amax (nm) Molar Absorptivity ()
Furan-2-carbaldehyde 278, 228 14,000, 4,500
Furan-3-carbaldehyde ~254

2-Furylmethanol 218

Table 5: Mass Spectrometry Data (m/z)

Compound Molecular lon (M+) Key Fragment lons
Furan-2-carbaldehyde 96 95, 67, 39
Furan-3-carbaldehyde 96 95, 67, 39
2-Furylmethanol 98 97, 81, 69, 41

Experimental Protocols

The data presented in this guide were obtained using standard analytical techniques. The
following provides a general overview of the methodologies employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H and 3C NMR spectra were recorded on a 300 MHz spectrometer. Samples were prepared
by dissolving approximately 10-20 mg of the compound in 0.5-0.7 mL of deuterated chloroform
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(CDCIs) containing tetramethylsilane (TMS) as an internal standard (O ppm). For *H NMR, a
standard pulse sequence was used with a spectral width of 0-12 ppm. For 3C NMR, proton-
decoupled spectra were acquired with a spectral width of 0-220 ppm.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectra were obtained using a spectrometer equipped with an Attenuated Total
Reflectance (ATR) accessory. A small drop of the liquid sample was placed directly on the ATR
crystal, and the spectrum was recorded over a range of 4000-400 cm~1. A background
spectrum of the clean, empty ATR crystal was recorded prior to each sample measurement.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectra were recorded on a dual-beam spectrophotometer. Solutions of the compounds
were prepared in ethanol at a concentration of approximately 10-# M. Spectra were recorded in
a 1 cm path length quartz cuvette over a wavelength range of 200-400 nm, with pure ethanol
used as the reference.

Mass Spectrometry (MS)

Mass spectra were obtained using a mass spectrometer with electron ionization (El) at 70 eV.
The samples were introduced via a direct insertion probe or a gas chromatograph. The mass-
to-charge ratios (m/z) of the molecular ion and major fragment ions were recorded.

Logical Workflow for Spectroscopic Comparison

The following diagram illustrates the logical workflow for the comparative spectroscopic
analysis of furan-2-carbaldehyde and its isomers.
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Sample Preparation
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Caption: Workflow for the spectroscopic comparison of furan-2-carbaldehyde isomers.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 6/6 Tech Support


https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b044272?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b044272?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

